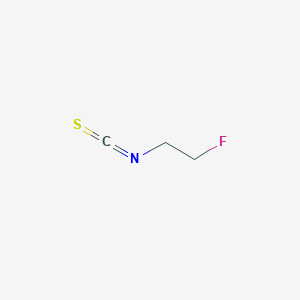

2-Fluoroethyl isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoroethyl isothiocyanate is a chemical compound with the formula C3H4FNS . It belongs to the class of isothiocyanates, which are organic compounds with the general structure R−N=C=S . Isothiocyanates are commonly found in cruciferous vegetables and have been studied for their antimicrobial and anticancer properties .

Synthesis Analysis

Isothiocyanates are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis

The molecular structure of 2-Fluoroethyl isothiocyanate contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isothiocyanate (aliphatic) .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . They can react with both amino and thiol groups, yielding various conjugates .Physical And Chemical Properties Analysis

The physical and chemical properties of isothiocyanates can vary depending on their structure . Structural differences lead to differences in lipophilicity and hydrophilicity . Moreover, they have different potentials for inhibiting microorganisms, anti-oxidation, and anticancer activities .Scientific Research Applications

- Application : FITC binds to nucleophiles such as amino groups (–NH₂) or thiol groups (–SH) in biomolecules. It has been used for over half a century to label amino acids, proteins, and antibodies. The resulting FITC-biomolecule conjugates allow sensitive detection due to the high number of FITC molecules bound to the target compounds .

- Mechanism : FITC may interfere with cancer cell growth and survival pathways, making it a promising candidate for further investigation in cancer therapy .

- Mode of Action : It may modulate insulin signaling pathways or affect glucose metabolism, making it relevant for diabetes research .

- Possible Mechanism : FITC might interact with pain receptors or pathways, warranting further studies .

- Proposed Mechanism : It could protect against oxidative stress or inflammation, contributing to heart health .

Fluorescent Labeling and Biomolecule Analysis

Anticancer Potential

Antidiabetic Properties

Analgesic Applications

Cardioprotective Effects

Neurological Disorders

Mechanism of Action

Target of Action

2-Fluoroethyl isothiocyanate, also known as 1-fluoro-2-isothiocyanatoethane, interacts with a variety of intracellular targets. These include proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also interacts with cytochrome P 450 (CYP) enzymes , which play a crucial role in the metabolism of many substances within the body.

Mode of Action

The interaction of 2-Fluoroethyl isothiocyanate with its targets leads to a variety of cellular changes. For instance, it can inhibit the activity of CYP enzymes , which may alter the metabolism of certain substances within the cell. It can also affect proteins involved in cell cycle regulation, potentially leading to cell cycle arrest .

Biochemical Pathways

2-Fluoroethyl isothiocyanate affects several biochemical pathways. It has been shown to modulate a large number of cancer-related targets or pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation . This suggests that 2-Fluoroethyl isothiocyanate could have potential applications in cancer prevention or treatment.

Pharmacokinetics

Isothiocyanates in general are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh) followed by enzymatic degradation and n-acetylation . These processes could influence the bioavailability of 2-Fluoroethyl isothiocyanate in the body.

Result of Action

The molecular and cellular effects of 2-Fluoroethyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. For example, by modulating proteins involved in cell cycle regulation, it could potentially induce cell cycle arrest . By affecting proteins involved in apoptosis, it could potentially promote programmed cell death .

Action Environment

The action, efficacy, and stability of 2-Fluoroethyl isothiocyanate could be influenced by various environmental factors. For instance, the stability of isothiocyanates can depend on the polarity of different solvents and the presence of certain stabilizers . Additionally, the pH and presence of certain cofactors can influence the formation of isothiocyanates from their precursors .

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2-isothiocyanatoethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNS/c4-1-2-5-3-6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMEDPVTPKCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroethyl isothiocyanate | |

CAS RN |

84081-64-1 |

Source

|

| Record name | 1-fluoro-2-isothiocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)

![N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine](/img/structure/B2587333.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)